molecular formula C7H15NO B1381951 Cyclopropanemethanol, 1-[(dimethylamino)methyl]- CAS No. 39943-41-4

Cyclopropanemethanol, 1-[(dimethylamino)methyl]-

Cat. No. B1381951
CAS RN: 39943-41-4
M. Wt: 129.2 g/mol
InChI Key: OCYZABOUZSORIT-UHFFFAOYSA-N
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Description

Cyclopropanemethanol, 1-[(dimethylamino)methyl]- is an organic compound that belongs to the cyclopropane class of compounds. It is also known as CPM-DMM or CPMDM. This compound is characterized by a unique three-membered ring structure, which gives it unique physical and chemical properties such as high reactivity and high energy content. It is also known to be an anaesthetic .


Molecular Structure Analysis

The molecular formula of Cyclopropanemethanol, 1-[(dimethylamino)methyl]- is C7H15NO . The compound has a unique three-membered ring structure.


Chemical Reactions Analysis

The coupling reaction of Cyclopropanemethanol with alkynes to form substituted allylic alcohols has been reported . This indicates that Cyclopropanemethanol, 1-[(dimethylamino)methyl]- can participate in chemical reactions that lead to the formation of new compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclopropanemethanol, 1-[(dimethylamino)methyl]- include a refractive index of 1.431, a boiling point of 123-124 °C/738 mmHg, and a density of 0.89 g/mL at 25 °C .

Scientific Research Applications

Crystal Structure Analysis

Field : Crystallography

Application : The compound 1-((dimethylamino)(3-nitrophenyl)methyl)naphthalen-2-ol, which has a similar structure, was used in a study to determine its crystal structure .

Method : The crystal structure was determined using a Bruker P4 diffractometer with Mo K α radiation . The crystal was heated under reflux for 30 minutes, then the precipitate was filtered out, washed with ethanol, and purified by recrystallization from dichloromethane .

Results : The crystal structure was successfully determined, with the molecular structure shown in the figure provided in the original research .

Pyridine Functionalization

Field : Organic Chemistry

Application : A compound with a similar structure, tributyl(1-((dimethylamino)(dimethyliminio)methyl)-1,4-dihydropyridin-4-yl)phosphonium ditrifluoromethanesulfonate, was used in a study on pyridine functionalization .

Method : The study introduced diiminium pyridine adducts as highly convenient and potent Lewis acids . Tributylphosphine was selectively added to the 4-position of pyridine in tetramethyldiiminium pyridine ditrifluoromethanesulfonate, resulting in the formation of the title compound .

Results : This finding represents an advancement towards the utilization of diiminium units as organic reagents or catalysts for pyridine functionalization .

Safety And Hazards

Cyclopropanemethanol, 1-[(dimethylamino)methyl]- is classified as a flammable liquid . The safety information provided indicates that it should be handled with care to avoid risks associated with flammable substances .

properties

IUPAC Name

[1-[(dimethylamino)methyl]cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(2)5-7(6-9)3-4-7/h9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYZABOUZSORIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanemethanol, 1-[(dimethylamino)methyl]-

CAS RN

39943-41-4
Record name {1-[(dimethylamino)methyl]cyclopropyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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